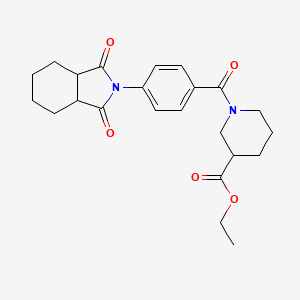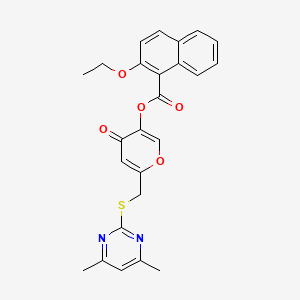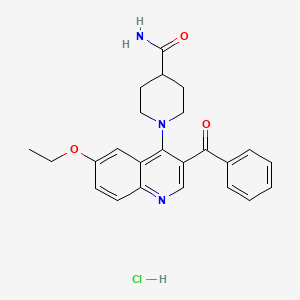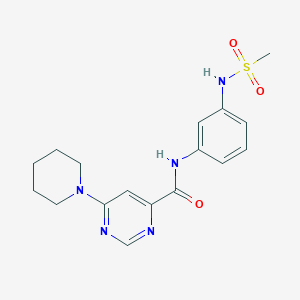![molecular formula C13H14N4S B2716680 5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 497060-51-2](/img/structure/B2716680.png)
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indole family and has a triazinoindole core structure.
Scientific Research Applications
Synthesis and Chemical Reactivity
One key area of research is the exploration of the regioselectivity in cyclization reactions of related indole derivatives. For example, the study by Vasˈkevich et al. (2011) demonstrated the cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles, leading to various angular and linear annelated products, which highlights the compound's utility in synthesizing complex heterocyclic structures with potential biological activity (Vasˈkevich et al., 2011). Similarly, Rybakova et al. (2016) discussed the halocyclization of related compounds, providing insights into the structural modifications achievable through halogenation, further expanding the chemical utility of these molecules (Rybakova et al., 2016).
Chemotherapeutic Applications
Research into condensed triazines, including triazino[5,6-b]indoles, has indicated their potential as chemotherapeutic agents. Ram (1980) synthesized derivatives by cyclisation and displacement reactions, suggesting the utility of these compounds in drug development (Ram, 1980).
Novel Reaction Pathways
The study of indole derivatives in inverse electron demand Diels-Alder reactions (Benson et al., 1990) exemplifies the exploration of novel reaction pathways. Such studies provide valuable information on the reactivity of these compounds under various conditions, laying the groundwork for further synthetic applications (Benson et al., 1990).
Antimicrobial and Anticonvulsant Activities
Some derivatives have been evaluated for their antimicrobial and anticonvulsant activities. For instance, Kumar et al. (2014) designed and synthesized a series of halo-substituted triazino[5,6-b]indole derivatives, revealing compounds with significant anticonvulsant activity, thus indicating potential therapeutic applications (Kumar et al., 2014).
Properties
IUPAC Name |
5,6,8-trimethyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-7-5-8(2)11-9(6-7)10-12(17(11)3)14-13(18-4)16-15-10/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMHPCFXOBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2C)N=C(N=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)

![5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2716604.png)
![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)


![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)


